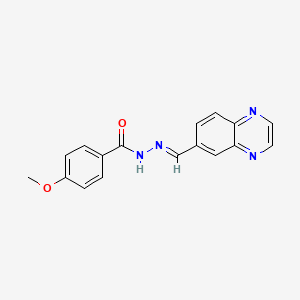

(E)-4-methoxy-N'-(quinoxalin-6-ylmethylene)benzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-23-14-5-3-13(4-6-14)17(22)21-20-11-12-2-7-15-16(10-12)19-9-8-18-15/h2-11H,1H3,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWLUBCNLZOTFL-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound’s interaction with proteins such as albumin and hemoglobin suggests its potential in modulating protein functions and stability. Additionally, its binding affinity to DNA indicates its possible role in gene regulation and expression.

Cellular Effects

The effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. The compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by binding to DNA and influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. Its stability may decrease over extended periods, leading to reduced efficacy.

Dosage Effects in Animal Models

The effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes. Additionally, it may influence the levels of certain cofactors, such as NADH and ATP, thereby affecting cellular energy balance.

Transport and Distribution

The transport and distribution of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with membrane transporters facilitates its uptake and distribution across cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of the compound are influenced by factors such as tissue perfusion and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.